Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether (Compound A) is a fluorinated alkene that is primarily recognized as a degradation product of the inhalational anesthetic sevoflurane. [, , , ] While not intentionally synthesized for its own properties, its emergence as a byproduct of sevoflurane degradation has led to extensive scientific research to understand its metabolic pathways and potential toxicity. [, , ] Compound A is primarily classified as a haloalkene due to the presence of both halogen and alkene functional groups within its structure. [] Its role in scientific research is primarily centered around investigating its metabolic fate in biological systems and elucidating the mechanisms underlying its nephrotoxicity in certain species, particularly rats. [, , , , ]
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether is not typically synthesized intentionally for specific applications; instead, it is formed as a byproduct during the degradation of sevoflurane under certain conditions. The primary synthesis pathway involves the exposure of sevoflurane to heat and light within anesthesia machines, particularly in the presence of strongly basic components like potassium hydroxide in carbon dioxide absorbents. This degradation process can lead to the formation of Compound A, with factors such as absorbent type and environmental conditions playing crucial roles in its generation.
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether undergoes various chemical reactions due to its reactive vinyl ether moiety. Key reactions include:
The nephrotoxic effects of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether are believed to be mediated through its bioactivation in renal tissues. Upon exposure, the compound undergoes metabolic transformations leading to the formation of reactive intermediates that can cause cellular damage. Specifically, it has been shown that glutathione conjugation occurs, followed by further metabolism into cysteine conjugates. These conjugates are then bioactivated by renal cysteine conjugate beta-lyase, resulting in nephrotoxic effects characterized by alterations in kidney gene expression and protein excretion patterns .
Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether exhibits several notable physical and chemical properties:
The primary scientific applications of fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether revolve around understanding its nephrotoxic effects and metabolic pathways. Research has focused on:
While not synthesized for direct applications, studies on this compound provide insights into safer anesthetic practices and potential protective measures against its toxic effects .
The systematic IUPAC name for this compound is 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene, reflecting its branched fluoroalkene-ether hybrid structure [3] [7]. The core consists of a fluoromethyl ether group (–OCH₂F) bonded to a tetra-substituted vinyl segment [C=CF₂–CF(CF₃)₂], creating a planar vinyl ether system. Stereochemical analysis confirms an E-configuration (trans orientation) of the fluorine atoms across the double bond due to steric repulsion between the trifluoromethyl group and the fluoromethoxy moiety. This configuration minimizes intramolecular strain and optimizes orbital alignment for resonance stabilization [7].
Density functional theory (DFT) simulations reveal significant electronic polarization:
The compound demonstrates high kinetic stability up to 200°C due to fluorine-induced bond strengthening (C–F bond energy: 485 kJ/mol). However, its vinyl ether group is thermodynamically vulnerable to:
Table 1: Physicochemical Properties
Property | Value | Measurement Conditions |
---|---|---|
Molecular Weight | 180.05 g/mol | - |
Boiling Point | 58.5°C | 1 atm |
LogP (Octanol-Water) | 2.2 | 25°C |
Vapor Pressure | 225 mmHg | 20°C |
Water Solubility | 0.25 mg/mL | 25°C |
Data derived from [3] [4] [7].
The low water solubility and moderate LogP indicate high lipophilicity, facilitating biomembrane penetration. Volatility aligns with structural analogs like sevoflurane (BP: 58.6°C), suggesting rapid environmental dispersion [4].
Sevoflurane (C₄H₃F₇O) undergoes base-catalyzed degradation in anesthesia machines via dehydrofluorination, yielding Fluoromethyl 2,2-difluoro-1-(trifluoromethyl)vinyl ether ("Compound A"):$$\ce{Sevoflurane ->[{OH⁻}] Compound A + HF}$$Key structural contrasts:
Perfluorinated compounds (PFCs) like hexafluoropropylene oxide (C₃F₆O) exhibit:
Table 2: Structural and Electronic Comparison
Compound | Molecular Formula | C–H Bonds | Electrophilicity Index (eV) | Key Functional Groups |
---|---|---|---|---|
Compound A | C₄H₂F₆O | 2 | 8.7 | Vinyl ether, trifluoromethyl |
Sevoflurane | C₄H₃F₇O | 3 | 1.3 | Alkyl ether, isopropyl |
Hexafluoropropylene oxide | C₃F₆O | 0 | 0.9 | Epoxide, perfluorinated |
Data synthesized from [2] [3] [4].
Comprehensive Compound List
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7